molecular formula C8H18N2O B017425 N-Ethyl-2-morpholinoethanamine CAS No. 108302-54-1

N-Ethyl-2-morpholinoethanamine

Cat. No. B017425
CAS RN: 108302-54-1
M. Wt: 158.24 g/mol
InChI Key: OXQOOWBHUWQUMD-UHFFFAOYSA-N
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Description

N-Ethyl-2-morpholinoethanamine is a chemical compound . It is a derivative of 2-Morpholinoethanamine, which is the key intermediate of moclobemide, a selective monoamine oxidase A inhibitor for the treatment of depressive illness . Compounds containing 2-morpholinoethanamine as a side group have shown a broad spectrum of biological activities, such as anti-gastroesophageal reflux disease and anti-irritable bowel syndrome, anti-inflammatory, and anticancer .


Synthesis Analysis

2-Morpholinoethanamine is prepared rapidly mainly in aqueous conditions from inexpensive and commercially accessible starting materials . The process development of an effective synthetic route by utilizing morpholine as the starting material via Michael addition, hydrazinolysis, and Curtius rearrangements was undertaken . The total yield was 81.8% and it was a convenient process .


Chemical Reactions Analysis

In the synthesis of 2-Morpholinoethanamine, morpholine is used as the starting material via Michael addition, hydrazinolysis, and Curtius rearrangements . Graphene oxide immobilized 2-morpholinoethanamine has been used as a versatile acid–base catalyst for the synthesis of some heterocyclic compounds .

Scientific Research Applications

Synthesis of Moclobemide

“N-Ethyl-2-morpholinoethanamine” is a key intermediate in the synthesis of moclobemide . Moclobemide is a selective monoamine oxidase A inhibitor used for the treatment of depressive illness .

Anti-Gastroesophageal Reflux Disease and Anti-Irritable Bowel Syndrome

Compounds containing “N-Ethyl-2-morpholinoethanamine” as a side group have shown potential in treating gastroesophageal reflux disease and irritable bowel syndrome .

Anti-Inflammatory Applications

“N-Ethyl-2-morpholinoethanamine” has been found to have anti-inflammatory properties . This makes it a potential candidate for the development of new anti-inflammatory drugs.

Anticancer Applications

Research has indicated that compounds containing “N-Ethyl-2-morpholinoethanamine” have anticancer properties . This opens up possibilities for its use in cancer treatment.

Synthesis of Pyrano[3,2–c] Chromene Derivatives

“N-Ethyl-2-morpholinoethanamine” has been used in the synthesis of pyrano[3,2–c] chromene derivatives . These derivatives have various applications in medicinal chemistry.

Improved Synthesis Procedures

An improved procedure for the synthesis of “N-Ethyl-2-morpholinoethanamine” has been developed . This procedure uses inexpensive and commercially accessible starting materials, making it a more cost-effective and practical method for producing this compound.

Safety and Hazards

N-Ethyl-2-morpholinoethanamine causes serious eye irritation . In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do . Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

N-Ethyl-2-morpholinoethanamine, also known as 2-Morpholinoethanamine, is a key intermediate of moclobemide . Moclobemide is a selective monoamine oxidase A (MAO-A) inhibitor . MAO-A is an enzyme that breaks down monoamines, including neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, moclobemide increases the levels of these neurotransmitters, which can help to alleviate symptoms of depressive illness .

Mode of Action

It is known that compounds containing 2-morpholinoethanamine as a side group have shown a broad spectrum of biological activities . These include anti-gastroesophageal reflux disease and anti-irritable bowel syndrome, anti-inflammatory, and anticancer activities .

Biochemical Pathways

It is known that the compound is involved in the inhibition of mao-a, which plays a crucial role in the regulation of monoamine neurotransmitters . This can lead to increased levels of these neurotransmitters, potentially affecting multiple downstream pathways related to mood regulation and other physiological processes .

Result of Action

It is known that the compound can have a broad spectrum of biological activities, including anti-inflammatory and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .

Action Environment

It is known that the compound is prepared rapidly mainly in aqueous conditions from inexpensive and commercially accessible starting materials . This suggests that the compound’s synthesis and potentially its action may be influenced by environmental conditions such as temperature and pressure .

properties

IUPAC Name

N-ethyl-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-2-9-3-4-10-5-7-11-8-6-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQOOWBHUWQUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561230
Record name N-Ethyl-2-(morpholin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108302-54-1
Record name N-Ethyl-2-(morpholin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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